Higher κ‑Opioid Receptor Selectivity Relative to Trimebutine in Canine Ileum
In competitive [³H]diprenorphine binding assays using canine ileum myenteric‑plexus membranes, fedotozine (JO‑1196) displayed a relative affinity for κ‑opioid receptors of 0.52, compared with 0.26 for trimebutine, representing an ≈2‑fold greater κ preference [1]. Concomitantly, its relative μ affinity was 0.25 (vs. 0.44 for trimebutine) and δ affinity 0.22 (vs. 0.30), confirming a distinct selectivity fingerprint.
| Evidence Dimension | Relative affinity for κ‑opioid receptor subtype |
|---|---|
| Target Compound Data | κ = 0.52 |
| Comparator Or Baseline | Trimebutine: κ = 0.26 |
| Quantified Difference | ≈2‑fold higher κ preference |
| Conditions | Canine ileum myenteric plexus; [³H]diprenorphine competition binding |
Why This Matters
For researchers requiring a gastrointestinal‑tissue κ‑preferring ligand with reduced μ/δ engagement, fedotozine offers a more favourable selectivity window than the clinically used prokinetic trimebutine.
- [1] Allescher HD, et al. Interaction of trimebutine and Jo-1196 (fedotozine) with opioid receptors in the canine ileum. J Pharmacol Exp Ther. 1991;257(2):836-842. PMID: 1851839. View Source
